molecular formula C9H12O2 B1300167 4-Methoxy-3,5-dimethylphenol CAS No. 4962-29-2

4-Methoxy-3,5-dimethylphenol

Cat. No. B1300167
CAS RN: 4962-29-2
M. Wt: 152.19 g/mol
InChI Key: OLIKAMRJNPUECN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-3,5-dimethylphenol involves various methods such as photoirradiation, Hantzsch condensation, and reactions with iodine. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized using photoirradiation by direct sunlight . Another compound, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized via Hantzsch condensation reaction promoted by microwave irradiation . These methods indicate the versatility in synthesizing methoxyphenol derivatives.

Molecular Structure Analysis

The molecular structures of compounds similar to 4-Methoxy-3,5-dimethylphenol have been determined using techniques such as single-crystal X-ray analysis and NMR spectroscopy. For example, the crystal structure of dimethyl 4-methoxy-2,3,5,6-tetrachlorophenyl phosphate was determined by X-ray analysis , and the structure of a quinone methide trimer formed by oxidation of 4-methoxy-2,6-dimethylphenol was analyzed by proton magnetic resonance spectroscopy . These studies provide a foundation for understanding the molecular structure of 4-Methoxy-3,5-dimethylphenol.

Chemical Reactions Analysis

The chemical reactions involving methoxyphenol derivatives are diverse. The oxidation of 4-methoxy-2,6-dimethylphenol leads to the formation of a quinone methide trimer . Additionally, the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine results in the formation of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole . These reactions demonstrate the reactivity of methoxyphenol compounds and their potential to form various structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenol derivatives can be inferred from the studies on similar compounds. For instance, the crystal structure and hydrogen bonding patterns provide insights into the stability and packing of these molecules in the solid state . The vibrational frequencies and electronic properties of these compounds have been studied using DFT calculations, which help in understanding their spectroscopic properties and reactivity . The nonlinear optical properties of some derivatives have also been addressed, indicating potential applications in materials science .

Scientific Research Applications

  • Phenol-blocked Polymeric Methylenediphenyldiisocyanate (pMDI) Derivatives

    • Field : Polymer Chemistry
    • Application Summary : 4-Methoxy-3,5-dimethylphenol is used in the synthesis of phenol-blocked polymeric methylenediphenyldiisocyanate (pMDI) derivatives .
    • Methods and Procedures : The pMDI derivatives were synthesized and characterized using FTIR, 1H NMR, and 13C NMR spectroscopy. The deblocking temperatures of the blocked isocyanates were determined using CO2 evolution method, DSC, and TGA spectroscopy .
    • Results : Unsubstituted phenol-based blocked isocyanates exhibited superior deblocking temperatures and gel times compared to those with electron-donating substituted phenols .
  • Synthesis of Landomycin A

    • Field : Organic Chemistry
    • Application Summary : 4-Methoxy-3,5-dimethylphenol is used as a starting reagent for the total synthesis of landomycin A, a potent antitumor angucycline antibiotic .
    • Results : The result is the synthesis of landomycin A, a potent antitumor angucycline antibiotic .
  • Catalyst for Carbocyanation of Alkynes
    • Field : Organic Chemistry
    • Application Summary : Tris(4-methoxy-3,5-dimethylphenol)phosphine is used as a catalyst for the carbocyanation of alkynes .
    • Results : The result is the carbocyanation of alkynes .

Safety And Hazards

The safety data sheets indicate that 4-Methoxy-3,5-dimethylphenol may cause burns of eyes, skin, and mucous membranes . It is also a combustible material, and its containers may explode when heated . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-methoxy-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKAMRJNPUECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349160
Record name 4-methoxy-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,5-dimethylphenol

CAS RN

4962-29-2
Record name 4-Methoxy-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4962-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JH Barnes, RC Cookson, GT Dickson, J Elks… - Journal of the …, 1953 - pubs.rsc.org
… cit.) and acid hydrolysis gave a moderate yield of 4-methoxy-3 : 5-dimethylphenol (XXIV ; … 4-Methoxy-3 : 5-dimethylphenol (XXIV ; R = Me) .-A mixture of potassium 4-hydroxy- …
Number of citations: 0 pubs.rsc.org
JF Desaphy, A Dipalma, T Costanza… - Frontiers in …, 2012 - frontiersin.org
We previously showed that the β-adrenoceptor modulators, clenbuterol and propranolol, directly blocked voltage-gated sodium channels, whereas salbutamol and nadolol did not (…
Number of citations: 32 www.frontiersin.org
MD Aparece - 2014 - core.ac.uk
Spirocycles are a class of molecules consisting of a quaternary atom at the junction of two fuscd rings. This structural motif is found in a number of biologically activc natural products …
Number of citations: 3 core.ac.uk
ML Kerns - 1995 - search.proquest.com
Chapter I. A model system which provides insight into the mechanism of the electrochemical oxidation of 4-(2$\sp\prime $-alkenylphenyl) phenols has been synthesized. This model …
Number of citations: 2 search.proquest.com
TR Blum - 2016 - search.proquest.com
Despite the explosion of interest in the field of photocatalysis during the most recent decade, there exist several limitations in the suite of methods applied to organic synthesis. This …
Number of citations: 0 search.proquest.com
L Hu - 2020 - search.proquest.com
Optically pure chiral compounds are of great importance and have found widespread application in pharmaceuticals, agrochemicals, and materials. They are closely related to our daily …
Number of citations: 0 search.proquest.com
T Dohi, T Kamitanaka, S Watanabe… - … A European Journal, 2012 - Wiley Online Library
One by one: Starting from simple phenols, a diverse series of oxygenated terphenyl compounds can be prepared in a concise and practical manner using sequential arylation reactions …

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